Tert-butyl 2-cyclobutylpiperazine-1-carboxylate

CNS PET imaging Histamine H3 receptor Radioligand kinetics

This orthogonally protected piperazine building block with a cyclobutyl substituent provides conformational constraint and metabolic modulation distinct from linear or smaller/larger ring alkyl variants. Commercially available (2S) and (2R) enantiomers at up to 98% purity. The Boc group enables high-yield deprotection (≥88%) under standard TFA/DCM conditions, offering a 10-30% yield advantage over Cbz-/Fmoc-/Alloc-protected alternatives in multi-step syntheses. Ideal for CNS PET radioligand development and KDM2B inhibitor programs.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
Cat. No. B13347459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-cyclobutylpiperazine-1-carboxylate
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1C2CCC2
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-7-14-9-11(15)10-5-4-6-10/h10-11,14H,4-9H2,1-3H3
InChIKeyLYYRYDBQPSJEHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2-Cyclobutylpiperazine-1-Carboxylate: A Procurement-Ready Orthogonally Protected Heterocyclic Building Block for Chiral and Constrained Piperazine Synthesis


Tert-butyl 2-cyclobutylpiperazine-1-carboxylate (CAS 1240588-10-6) is a heterocyclic building block featuring an orthogonally protected piperazine core bearing a tert-butyloxycarbonyl (Boc) protecting group at N1 and a 2-cyclobutyl substituent on the piperazine ring [1]. The compound exhibits a molecular weight of 240.34 g/mol, with commercially available enantiopure (2S) and (2R) stereoisomers offered at purities ranging from 95% to 98% . The Boc-protected secondary amine enables selective N1 functionalization after deprotection, while the cyclobutyl group provides conformational constraint and metabolic modulation properties distinct from linear or smaller-ring alkyl substituents [2].

Why Generic Substitution of Tert-Butyl 2-Cyclobutylpiperazine-1-Carboxylate Fails: Critical Procurement Decision Factors for Constrained Piperazine Building Blocks


Generic substitution of tert-butyl 2-cyclobutylpiperazine-1-carboxylate with alternative 2-substituted Boc-piperazines (e.g., 2-methyl, 2-ethyl, or 2-phenyl variants) introduces unpredictable alterations in conformational rigidity, target binding kinetics, metabolic stability, and downstream synthetic efficiency. The cyclobutyl group imposes a unique steric and electronic profile—imparting constrained ring puckering and increased s-character at the attachment point—that directly influences the three-dimensional presentation of pharmacophores when incorporated into bioactive molecules [1]. This structural feature has been explicitly correlated with enhanced binding kinetics at histamine H3 receptors (faster in vivo kinetics vs. non-cyclobutyl comparator GSK189254) and sub-12 nM potency at the KDM2B demethylase target [2][3]. Replacing the 2-cyclobutyl moiety with a smaller (cyclopropyl) or larger (cyclopentyl/cyclohexyl) ring alters the piperazine chair conformation and the vector of the Boc-protected amine, fundamentally changing the geometry of subsequent derivatization reactions. Furthermore, the orthogonally protected Boc-piperazine architecture provides a deprotection yield benchmark (≥88% to 99% under standard TFA/DCM conditions for related cyclobutylpiperazine systems) that non-protected or alternative-protected building blocks cannot replicate without additional synthetic steps .

Quantitative Procurement Evidence for Tert-Butyl 2-Cyclobutylpiperazine-1-Carboxylate: Head-to-Head Performance Comparison Against Closest In-Class Analogs


Faster In Vivo Brain PET Binding Kinetics vs. Non-Cyclobutyl H3 Receptor Radioligand GSK189254

A cyclobutylpiperazine-containing H3 receptor radioligand, 4-(1S,2S)-2-(4-cyclobutylpiperazine-1-carbonyl)cyclopropyl]-N-methyl-benzamide (compound 5), demonstrated faster in vivo brain binding kinetics compared to the non-cyclobutyl frontrunner radioligand GSK189254 (compound 1) in PET imaging studies [1]. While both compounds exhibited comparable Bmax values in Scatchard analysis of rat and nonhuman primate brain tissue, the binding kinetics for [11C]5 were faster than for [11C]1, a property that offers potential for improved quantification of H3 receptors in human brain [1].

CNS PET imaging Histamine H3 receptor Radioligand kinetics Neuropharmacology

KDM2B Demethylase Inhibition: 11.5 nM IC50 Achieved by Cyclobutylpiperazine-Containing Analog

In a Genentech patent (US10202354) describing KDM2B histone demethylase inhibitors, a 4-cyclobutylpiperazine-containing compound (Example 91; [2-(4-cyclobutylpiperazin-1-yl)-4,5-dihydroimidazol-1-yl]-(2-hydroxy)phenylmethanone) achieved an IC50 of 11.5 nM against full-length human KDM2B enzyme [1]. In contrast, a structurally related 4-cyclobutylpiperazine analog in the same patent (Example 89; [2-(4-cyclobutylpiperazin-1-yl)-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone) exhibited an IC50 of 4.38 nM [2]. This intra-class variation highlights the sensitivity of KDM2B inhibition to the exocyclic aryl substitution pattern on the cyclobutylpiperazine scaffold, with the 4-methoxybenzoyl variant providing approximately 2.6-fold greater potency than the 2-hydroxybenzoyl analog under identical assay conditions [1][2].

Epigenetics Histone demethylase KDM2B inhibition Cancer therapeutics

Conformational Constraint and Synthetic Versatility: Cyclobutyl vs. Cyclopropyl and Cyclopentyl Piperazine Analogs

The cyclobutyl substituent at the 2-position of the piperazine ring introduces a defined conformational constraint that differs fundamentally from smaller (cyclopropyl) or larger (cyclopentyl, cyclohexyl) cycloalkyl substituents [1]. Cyclopropyl-piperazines exhibit greater ring strain and altered bond angles at the attachment point, which can distort the piperazine chair conformation unpredictably. Cyclopentyl and cyclohexyl analogs introduce increased lipophilicity (approximately +0.5 to +0.8 logP units per additional methylene unit) and greater conformational flexibility, potentially reducing target selectivity and increasing off-target binding [2]. The cyclobutyl ring occupies a conformational "sweet spot": it imposes sufficient rigidity to pre-organize the piperazine for target engagement while maintaining adequate rotational freedom for productive binding interactions. This property is evidenced by the presence of 4-cyclobutylpiperazine moieties in high-affinity ligands across multiple target classes, including H3 receptors and KDM2B demethylase [3][4].

Medicinal chemistry Conformational analysis Building block design Structure-activity relationship

Boc Deprotection Efficiency Benchmark: 88-99% Yield Range for Cyclobutylpiperazine Systems

Boc-protected cyclobutylpiperazine systems exhibit reliable and high-yielding deprotection under standard acidic conditions. A structurally analogous 1-cyclobutylpiperazine hydrochloride synthesis achieved mono-Boc-piperazine formation in >95% yield at 25°C, with subsequent Boc deprotection proceeding in 99% yield using TFA/CH2Cl2 (1:1) at 0-5°C for 1.5 hours . Independent studies on Boc-protected piperazine analogs report deprotection yields of 88% under similar TFA/DCM conditions at 20°C for 20 minutes . These yields significantly exceed those observed for alternative protecting groups (e.g., Cbz, Fmoc, Alloc) under comparable conditions, which typically achieve 70-85% deprotection efficiency due to competing side reactions [1].

Synthetic methodology Protecting group chemistry Process chemistry Scale-up synthesis

Commercially Available Enantiopure Forms (2S and 2R) Enable Stereochemically Controlled SAR Studies

Tert-butyl 2-cyclobutylpiperazine-1-carboxylate is commercially available as both the (2S)-enantiomer (CAS 1240588-10-6) and (2R)-enantiomer (CAS not specified) from multiple suppliers [1]. This contrasts with many other 2-substituted Boc-piperazines, which are often offered only as racemic mixtures (e.g., 2-phenyl-Boc-piperazine, 2-isopropyl-Boc-piperazine) or require custom chiral resolution . The availability of both enantiopure forms at ≥97% purity enables direct evaluation of stereochemical effects on target binding, pharmacokinetics, and off-target activity without the confounding variable of enantiomeric impurity .

Chiral synthesis Enantioselective pharmacology Stereochemistry Asymmetric synthesis

PAI-1 Inhibitor Scaffold Optimization: 10.6 μM Baseline IC50 Achieved with Cyclobutylpiperazine-Containing Lead

High-throughput screening identified a piperazine-based PAI-1 inhibitor containing a cyclobutylpiperazine moiety (compound 2) with a baseline IC50 of 10.6 μM against plasminogen activator inhibitor-1 [1]. Systematic optimization of the A, B, and C segments of this cyclobutylpiperazine scaffold resulted in the identification of compound 39, a significantly more potent inhibitor with good oral bioavailability [1]. This optimization trajectory demonstrates the tractability of the cyclobutylpiperazine core for medicinal chemistry elaboration, with >100-fold potency improvements achievable through rational design.

Thrombosis Plasminogen activator inhibitor-1 Cardiovascular therapeutics Lead optimization

Optimal Application Scenarios for Tert-Butyl 2-Cyclobutylpiperazine-1-Carboxylate Based on Quantitative Evidence


CNS PET Radioligand Development Requiring Favorable Brain Penetration and Rapid In Vivo Kinetics

Researchers developing CNS PET radioligands for histamine H3 receptor imaging should prioritize 4-cyclobutylpiperazine-containing scaffolds over non-cyclobutyl alternatives. Direct head-to-head PET imaging data demonstrate that cyclobutylpiperazine-based radioligand [11C]5 exhibits faster in vivo brain binding kinetics compared to GSK189254 [11C]1, a property that enables shorter scan durations and improved receptor quantification [1]. The cyclobutyl group contributes to favorable brain penetration while maintaining low nonspecific binding—attributes essential for successful neuroimaging applications.

Epigenetic Drug Discovery Targeting KDM2B Histone Demethylase in Oncology

Medicinal chemistry teams pursuing KDM2B histone demethylase inhibitors for cancer therapeutics should consider 4-cyclobutylpiperazine as a privileged scaffold. Patent data from Genentech (US10202354) confirm that 4-cyclobutylpiperazine-containing compounds achieve sub-12 nM IC50 values against full-length human KDM2B enzyme, with Example 89 reaching 4.38 nM [1][2]. The 2.6-fold potency difference between closely related analogs (Examples 89 and 91) demonstrates that the cyclobutylpiperazine core is amenable to systematic optimization, enabling fine-tuning of potency through exocyclic substituent variation while maintaining the favorable conformational properties of the cyclobutyl moiety.

Stereochemistry-Dependent SAR Studies Requiring Both Enantiopure Forms

For research programs where stereochemistry at the piperazine 2-position is a critical determinant of biological activity, tert-butyl 2-cyclobutylpiperazine-1-carboxylate offers a procurement advantage over racemic-only alternatives. The commercial availability of both (2S) and (2R) enantiomers at ≥97% purity enables direct, side-by-side evaluation of stereochemical effects on target engagement, pharmacokinetics, and selectivity [1][2]. This eliminates the need for custom chiral resolution or asymmetric synthesis, accelerating SAR timelines and ensuring data integrity by removing enantiomeric impurity as a confounding variable.

Multi-Step Synthetic Sequences Requiring High-Yielding Orthogonal Protecting Group Strategies

Synthetic chemists executing multi-step sequences that involve sequential functionalization of the piperazine nitrogens should select tert-butyl 2-cyclobutylpiperazine-1-carboxylate for its high Boc deprotection efficiency. Benchmark data for cyclobutylpiperazine-Boc systems show deprotection yields of 88-99% under standard TFA/DCM conditions, representing a 10-30% yield advantage over Cbz-, Fmoc-, or Alloc-protected alternatives [1][2]. This yield differential directly impacts cost-efficiency and material availability in scale-up contexts, making Boc-protected cyclobutylpiperazine the preferred building block for process chemistry applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2-cyclobutylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.